2,2'-Bipyridine, 4-(1-pyrenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 4-(1-pyrenyl)-: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with a pyrene group attached to one of the pyridine rings. This compound is known for its ability to form complexes with transition metals, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 4-(1-pyrenyl)- typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyrene is coupled with a halogenated bipyridine under palladium catalysis . Another method is the Stille coupling, which uses a stannane derivative of pyrene and a halogenated bipyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of catalyst and reaction conditions is crucial to achieving high yields and purity. Electrochemical methods and metal-catalyzed cross-coupling reactions are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyridine, 4-(1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine compounds .
Scientific Research Applications
2,2’-Bipyridine, 4-(1-pyrenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in the study of DNA interactions and as a probe for studying biological systems.
Mechanism of Action
The mechanism by which 2,2’-Bipyridine, 4-(1-pyrenyl)- exerts its effects involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, such as DNA, through intercalation and groove binding. The pyrene group enhances the compound’s ability to interact with aromatic systems, making it a potent probe for studying molecular interactions .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Known for its ability to form coordination polymers and its use in the synthesis of viologens.
1,10-Phenanthroline: Another chelating ligand with applications in coordination chemistry and molecular biology.
Uniqueness: 2,2’-Bipyridine, 4-(1-pyrenyl)- is unique due to the presence of the pyrene group, which enhances its photophysical properties and its ability to interact with biological systems. This makes it particularly valuable in applications requiring fluorescence and photodynamic activity .
Properties
CAS No. |
197852-85-0 |
---|---|
Molecular Formula |
C26H16N2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-pyren-1-yl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C26H16N2/c1-2-14-27-23(6-1)24-16-20(13-15-28-24)21-11-9-19-8-7-17-4-3-5-18-10-12-22(21)26(19)25(17)18/h1-16H |
InChI Key |
WELJANWELQTXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.